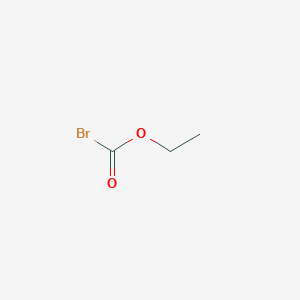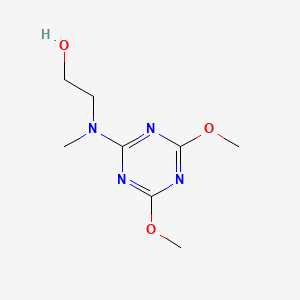![molecular formula C13H10N2O B15249258 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B15249258.png)
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused ring structure, which includes both benzene and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the cyclization can be achieved using concentrated hydrochloric acid or sulfuric acid as the reaction medium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission . The compound’s inhibitory activity is attributed to its ability to bind to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][2,7]naphthyridine-5-yl-amines: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
10H-benzo[b]-1,8-naphthyrid-5-ones: These compounds are structurally related but have different substitution patterns and chemical properties.
Uniqueness
2-Methylbenzo[c][2,7]naphthyridin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit both AChE and BChE distinguishes it from other naphthyridine derivatives, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H10N2O |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-methyl-6H-benzo[c][2,7]naphthyridin-5-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-10-9-4-2-3-5-12(9)15-13(16)11(10)7-14-8/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
UKKQHBDZQCRFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)C(=O)NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


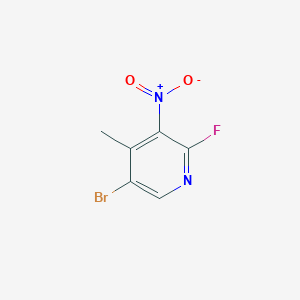
![Glycine, N-[(9,10-dihydro-9,10-dioxo-2-anthracenyl)carbonyl]-](/img/structure/B15249178.png)
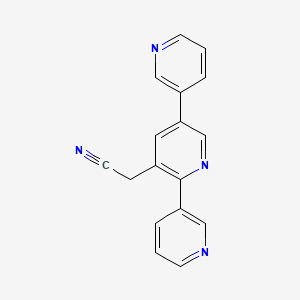


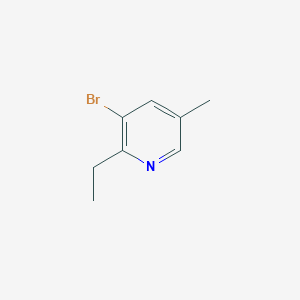
![7-(Pyridin-3-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15249209.png)
![(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15249215.png)

